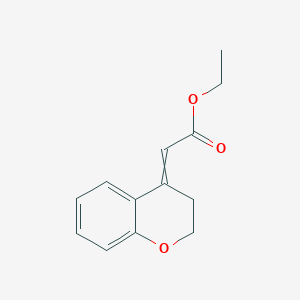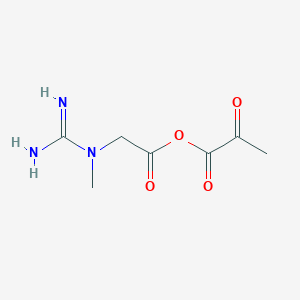
2-Iodo-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C4H8INO2 It is characterized by the presence of an iodine atom, a methoxy group, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-N-methoxy-N-methylacetamide typically involves the iodination of N-methoxy-N-methylacetamide. One common method includes the reaction of N-methoxy-N-methylacetamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The amide moiety can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-Iodo-N-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids. The methoxy and methylacetamide groups can also modulate the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
2-Iodo-N-methylacetamide: Lacks the methoxy group, which can affect its reactivity and solubility.
2-Iodo-N,N-dimethylacetamide: Contains an additional methyl group, which can influence its steric properties and reactivity.
N-Methoxy-N-methylacetamide:
Uniqueness: 2-Iodo-N-methoxy-N-methylacetamide is unique due to the presence of both the iodine atom and the methoxy group. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding interactions.
Properties
Molecular Formula |
C4H8INO2 |
|---|---|
Molecular Weight |
229.02 g/mol |
IUPAC Name |
2-iodo-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C4H8INO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 |
InChI Key |
ADMUWIONMHAODQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


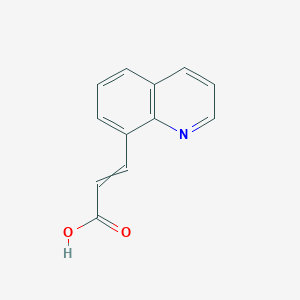
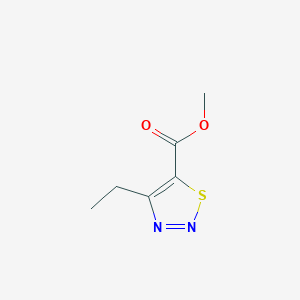

![ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12437537.png)
![2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12437543.png)
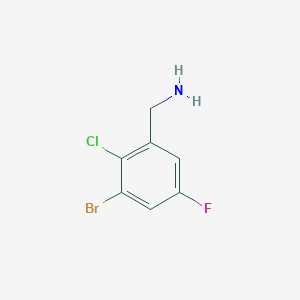
![4-[(1E)-2-{2-[N-(4-methoxybenzenesulfonyl)acetamido]phenyl}ethenyl]pyridin-1-ium-1-olate](/img/structure/B12437565.png)
![1-Methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B12437571.png)



![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
